molecular formula C5H4ClF3N2O B1525979 5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole CAS No. 1249397-70-3

5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole

Cat. No. B1525979
CAS RN: 1249397-70-3
M. Wt: 200.54 g/mol
InChI Key: MXDUEINIDPAOHK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole, otherwise known as CMTO, is a compound of interest in the field of organic chemistry. It is used in a variety of research applications, and has been the subject of numerous studies.

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Difluoromethylene-Containing Compounds : 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole derivatives have been synthesized and reacted with various unsaturated compounds to afford difluoromethylenated 1,2,4-oxadiazole-containing compounds. These reactions, facilitated by sodium dithionite and sodium hydrogen carbonate, yield γ-butyrolactones and tetrahydrofurans among others, demonstrating the compound's utility in synthesizing fluorinated organic molecules (Yang et al., 2007).

Ultrasound-Promoted Synthesis : The synthesis of 1,2,4-oxadiazoles has been improved using ultrasound irradiation, leading to better yields and shorter reaction times compared to conventional methods. This approach highlights the efficiency of using ultrasound in organic synthesis, particularly for the preparation of 1,2,4-oxadiazoles (Bretanha et al., 2011).

Versatile Building Blocks : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been identified as a versatile building block for preparing derivatives with various nucleophiles. This compound serves as a bifunctional building block for integrating into biologically relevant molecules, showcasing its potential in medicinal chemistry (Jakopin, 2018).

Applications in Material Science and Medicinal Chemistry

Liquid Crystalline Properties : New series of 1,2,4- and 1,3,4-oxadiazole derivatives have been synthesized, displaying liquid crystalline properties. These compounds, featuring a terminal alkoxy chain and a protecting benzyl group, exhibit nematic and smectic A phases, contributing to the field of liquid crystal displays and materials science (Parra et al., 2006).

Luminescent Properties : The photoluminescence quantum yields and mesomorphic behavior of 1,3,4-oxadiazole derivatives have been investigated. These compounds, particularly those exhibiting cholesteric mesophases, demonstrate potential applications in photoluminescent materials and organic light-emitting diodes (OLEDs) (Han et al., 2010).

Antibacterial Activity : Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity. These compounds, particularly those with specific substitutions, exhibit significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Rai et al., 2010).

Corrosion Inhibition : Oxadiazole derivatives have been studied as corrosion inhibitors for mild steel in acidic solutions. Their high efficiency and compatibility with mild steel surfaces suggest their potential application in industrial corrosion protection (Kalia et al., 2020).

Mechanism of Action

properties

IUPAC Name

5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2O/c6-2-4-10-3(11-12-4)1-5(7,8)9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDUEINIDPAOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole

CAS RN

1249397-70-3
Record name 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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